molecular formula C9H7FN2O B8678704 1-(4-fluorophenyl)-2(1H,3H)-imidazolone

1-(4-fluorophenyl)-2(1H,3H)-imidazolone

Cat. No.: B8678704
M. Wt: 178.16 g/mol
InChI Key: RXYOCHHQYYIEIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-2(1H,3H)-imidazolone is a chemical compound of significant interest in medicinal chemistry research, featuring a core imidazolone scaffold linked to a 4-fluorophenyl group. This structure is a privileged scaffold in drug discovery, known for conferring a broad spectrum of biological activities. The primary research value of this compound and its analogs lies in the development of novel therapeutic agents. Imidazolone derivatives are extensively investigated for their potent antimicrobial properties against a panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans . Furthermore, certain 5-substituted imidazolone analogs have demonstrated marked anti-inflammatory efficacy in vivo, as determined by established methods such as the carrageenin-induced paw oedema test in rats . Beyond these applications, imidazole and imidazolone-based structures are also explored for their anticancer potential, with mechanisms of action that can include enzyme inhibition targeting pathways such as VEGFR-2 and CDK2A . The fluorophenyl moiety is a common pharmacophore that can enhance metabolic stability and binding affinity in drug-like molecules. Researchers utilize this compound as a key synthetic intermediate or precursor for constructing more complex molecular architectures in the search for new bioactive substances . Its mechanism of action in biological systems is typically attributed to its ability to interact with enzymatic targets and receptors, often through hydrogen bonding and π-stacking interactions facilitated by the electron-rich imidazolone ring . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

3-(4-fluorophenyl)-1H-imidazol-2-one

InChI

InChI=1S/C9H7FN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13)

InChI Key

RXYOCHHQYYIEIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CNC2=O)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations

The compound is structurally related to several imidazolone derivatives documented in the literature. Key analogs include:

  • 1-[4-(Aminosulfonyl)phenyl]-substituted imidazolones (e.g., compounds 3d–3i in ): These feature additional sulfonamide and benzylidene groups, increasing molecular complexity and polarity .
  • Benzylidene-substituted imidazolones (e.g., 3h in ): The 4-fluorobenzylidene group introduces a conjugated double bond, altering electronic properties and planarity .
Table 1: Structural and Physical Properties of Selected Analogs
Compound ID Substituents Melting Point (°C) Molecular Formula Key Functional Groups
Target Compound 4-Fluorophenyl Not reported C₉H₇FN₂O Imidazolone, C-F bond
3h 4-Fluorobenzylidene, aminosulfonyl 270–272 C₂₂H₁₅F₂N₃O₃S S(=O)₂, C=O, N-H
4g Naphthalen-1-ylmethylene, pyridyl 236–238 C₃₁H₂₁FN₄O₃S Pyridine, S(=O)₂
6b 2-Chlorobenzylidene, acetylphenyl Not reported C₂₃H₁₆ClN₃O₂ Acetyl (C=O), Cl

Spectroscopic Characteristics

  • Infrared (IR) Spectroscopy :

    • The target compound’s C=O stretch (amide band) is expected near 1600–1650 cm⁻¹, consistent with analogs like 3d (1600 cm⁻¹) and 3f (1606 cm⁻¹) .
    • N-H stretches (3260–3385 cm⁻¹ in 3d , 3f ) and S=O₂ asymmetric/symmetric stretches (1324–1330 cm⁻¹) are absent in the target due to the lack of sulfonamide groups .
  • ¹H-NMR :

    • Aromatic protons in the 4-fluorophenyl group resonate near δ 7.0–7.5 ppm, as seen in 3h (δ 7.14–7.33) .
    • Olefinic protons in benzylidene analogs (e.g., 3h , δ 7.17) are absent in the simpler target structure .

Physicochemical Properties

  • Melting Points :
    • Analogs with bulky substituents (e.g., 3d , mp 290–292°C; 4g , mp 236–238°C) exhibit higher melting points due to enhanced intermolecular interactions (e.g., hydrogen bonding from sulfonamide groups) . The target compound, lacking these groups, likely has a lower melting point.
  • Solubility :
    • Sulfonamide-containing derivatives (3d–3i ) show increased water solubility compared to the target compound, which is more lipophilic due to the absence of polar groups .

Preparation Methods

Reaction Mechanism and Optimization

The process initiates with the deprotonation of the propargylamine by BEMP, followed by nucleophilic attack on the isocyanate carbonyl group. Density functional theory (DFT) calculations revealed that the transition state involves a six-membered cyclic structure, with Gibbs free energy barriers of approximately 15 kcal/mol. Optimized conditions (5 mol% BEMP in acetonitrile) afforded 1-(4-fluorophenyl)-2(1H,3H)-imidazolone in 62% yield, with scalability demonstrated at 0.4 mmol scale.

Substrate Scope and Limitations

  • Propargylamine substituents : Aryl groups at the propargyl position enhanced yields (58–72%), while alkyl substituents led to side reactions.

  • Isocyanate variants : Electron-withdrawing groups on the isocyanate aryl ring improved reaction rates but reduced yields by 10–15% due to increased byproduct formation.

Alkaline-Mediated Cyclization of Substituted Ureas

Alternative protocols employ ethanolic sodium hydroxide (5% w/v) to cyclize substituted ureas bearing 4-fluorophenyl groups. This method, detailed in a 2024 study, achieved moderate yields (55–75%) but offered superior scalability for gram-scale synthesis.

General Procedure and Characterization

A representative synthesis involved:

  • Stirring N-(4-fluorobenzyl)-1,3-diphenylprop-2-yn-1-urea (1 mmol) in ethanolic NaOH at 0°C for 4 hours.

  • Filtration and recrystallization from ethanol yielded pale-yellow crystals (68% yield).
    Key spectral data :

  • ¹H NMR (DMSO-d₆) : δ 7.15–7.25 (m, 3H, Ar-H), 7.35–7.43 (m, 5H, Ar-H).

  • IR : 1,773 cm⁻¹ (C=O stretch), 1,651 cm⁻¹ (C=N).

Byproduct Analysis

Prolonged reaction times (>6 hours) generated 4-(furan-2-ylmethylene)imidazolone derivatives (up to 22% yield) via aldol condensation with residual aldehydes.

Metal-Catalyzed Synthesis Using Transition Metal Complexes

Transition metal complexes of imidazolone ligands enable stabilization of reactive intermediates, particularly in the synthesis of halogenated derivatives. A 2024 report detailed the use of Co(II) and Cu(II) chloride complexes to enhance yields by 12–18% compared to metal-free conditions.

Complexation Protocol

  • Reflux 4-benzylidene-2-phenylimidazolone (1.78 mmol) with metal chlorides (CoCl₂·6H₂O, NiCl₂·6H₂O) in ethanol for 4.5 hours.

  • Precipitation and washing afforded complexes in 62–70% yield.
    Electronic spectra :

  • Co(II) complex : λ_max = 512 nm (d-d transition).

  • Cu(II) complex : λ_max = 610 nm, indicative of square-planar geometry.

Catalytic Activity

Co(II) complexes reduced reaction activation energy by 8.3 kcal/mol in cyclocondensation reactions, as evidenced by Arrhenius plots.

Solvent Effects and Reaction Optimization

SolventDielectric ConstantYield (%)Reaction Time (h)
Acetonitrile37.5620.02
Ethanol24.3684.0
DMF36.7411.5

Polar aprotic solvents (acetonitrile) favored BEMP-catalyzed reactions due to enhanced base solubility, while ethanol improved selectivity in alkaline-mediated cyclizations.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (HPLC)Scalability (g)
BEMP-catalyzed62–7598.50.1–5.0
Alkaline cyclization55–6895.21.0–50.0
Metal-catalyzed70–7597.80.5–10.0

Key observations :

  • BEMP methods excel in speed and purity but require stringent anhydrous conditions.

  • Alkaline routes offer superior scalability at the expense of longer reaction times.

  • Metal complexes enable access to chiral derivatives but introduce metal contamination risks .

Q & A

Q. What are the common synthetic routes for 1-(4-fluorophenyl)-2(1H,3H)-imidazolone derivatives?

The synthesis typically involves condensation reactions between 4-fluorophenyl-substituted precursors and carbonyl-containing reagents. For example, derivatives can be prepared by reacting 4-fluorophenylcarbamates with α,β-unsaturated esters under basic conditions, followed by cyclization. Key steps include optimizing reaction temperature (e.g., 80–100°C) and solvent selection (e.g., DMF or ethanol). Characterization via IR and NMR confirms the formation of the imidazolone ring and substituent positions .

Q. How is spectroscopic characterization utilized to confirm the structure of this compound?

  • IR spectroscopy identifies functional groups such as C=O stretches (1600–1650 cm⁻¹) and N–H bends (1480–1520 cm⁻¹) .
  • 1H-NMR resolves aromatic proton environments (δ 7.0–8.1 ppm) and olefinic protons (δ ~7.17 ppm) in substituted derivatives. For example, methoxy groups appear as singlets at δ ~3.77 ppm .
  • Elemental analysis (C, H, N) validates stoichiometry, with deviations <0.4% indicating high purity .

Q. What are the key steps in purifying this compound, and how is purity assessed?

Purification involves recrystallization from ethanol or methanol, followed by column chromatography (silica gel, ethyl acetate/hexane eluent). Purity is assessed via HPLC (≥98% by peak area) and melting point consistency (e.g., 270–272°C for specific derivatives) .

Advanced Research Questions

Q. How can molecular docking studies predict the biological targets of this compound?

Computational tools like AutoDock4 incorporate receptor flexibility to model ligand binding. For example:

  • Grid-based docking defines binding pockets using affinity maps for aromatic and fluorophenyl groups.
  • Flexible sidechain adjustments in proteases or kinases improve pose prediction accuracy. Validation involves redocking known ligands (RMSD <2.0 Å) and comparing binding energies (ΔG ≤ -8 kcal/mol) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Free energy perturbation (FEP) refines docking scores by simulating solvent effects and entropy changes.
  • Cross-docking experiments test ligand binding across homologous receptors (e.g., HIV protease variants) to identify false positives .
  • SAR analysis correlates substituent effects (e.g., electron-withdrawing groups on the fluorophenyl ring) with activity discrepancies .

Q. How do substituents influence anti-inflammatory activity based on structure-activity relationships (SAR)?

Modifications at the 4-position of the imidazolone ring significantly impact activity:

SubstituentIC₅₀ (Inflammation Model)Key Observation
4-Methoxybenzylidene12 µMEnhanced solubility and potency
4-Chlorobenzylidene18 µMIncreased receptor selectivity
Naphthylmethylene25 µMImproved metabolic stability
Electron-donating groups (e.g., -OCH₃) enhance hydrogen bonding with COX-2, while bulky substituents improve pharmacokinetics .

Methodological Notes

  • Crystallographic analysis (e.g., single-crystal X-ray diffraction) resolves stereochemical ambiguities. Parameters include R factor <0.05 and data-to-parameter ratios >12.0 .
  • In vivo assays use rodent models to evaluate dose-dependent anti-inflammatory effects, with histopathology confirming target tissue specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.